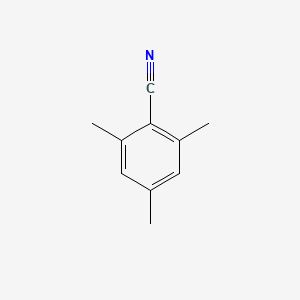

2,4,6-Trimethylbenzonitril

Übersicht

Beschreibung

2,4,6-Trimethylbenzonitrile is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4,6-Trimethylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Trimethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2,4,6-Trimethylbenzonitril, mit Fokus auf sechs einzigartige Bereiche:

Pharmazeutische Zwischenprodukte

This compound wird häufig als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Struktur ermöglicht die Einführung der Nitrilgruppe in komplexe Moleküle, die weiter in Amine, Amide oder andere für die Medikamentenentwicklung wichtige funktionelle Gruppen umgewandelt werden können .

Organische Synthese

In der organischen Chemie dient this compound als Baustein für die Synthese komplexerer organischer Moleküle. Seine Nitrilgruppe ist reaktiv und kann an verschiedenen chemischen Reaktionen teilnehmen, wie zum Beispiel nukleophiler Addition, Reduktion und Hydrolyse, was es zu einem vielseitigen Reagenz in synthetischen Wegen macht .

Materialwissenschaft

Diese Verbindung wird auch bei der Entwicklung neuer Materialien eingesetzt, insbesondere bei der Herstellung von Polymeren und Harzen. Die Nitrilgruppe kann die thermische Stabilität und die mechanischen Eigenschaften dieser Materialien verbessern, wodurch sie für Hochleistungsanwendungen geeignet sind .

Katalyse

This compound wird in katalytischen Prozessen eingesetzt, insbesondere im Bereich der homogenen Katalyse. Es kann als Ligand oder als Substrat in katalytischen Kreisläufen fungieren und verschiedene chemische Umwandlungen erleichtern. Seine einzigartige Struktur kann die Selektivität und Effizienz katalytischer Reaktionen beeinflussen .

Analytische Chemie

In der analytischen Chemie wird this compound als Standard oder Referenzverbindung in verschiedenen analytischen Verfahren verwendet, wie z. B. Chromatographie und Spektroskopie. Seine klar definierten chemischen Eigenschaften machen es für die Kalibrierung und Validierung analytischer Methoden geeignet .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2,4,6-Trimethylbenzonitrile plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the hydroxylation of the methyl groups, resulting in the formation of hydroxymethyl derivatives . These interactions are crucial for the compound’s metabolic processing and detoxification.

Cellular Effects

The effects of 2,4,6-Trimethylbenzonitrile on cellular processes are significant. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase . Additionally, 2,4,6-Trimethylbenzonitrile can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, 2,4,6-Trimethylbenzonitrile exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS) as by-products of its metabolism . These ROS can cause oxidative damage to cellular components, triggering signaling pathways that activate antioxidant defenses. Additionally, the compound can inhibit or activate specific enzymes, thereby modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trimethylbenzonitrile can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term exposure to 2,4,6-Trimethylbenzonitrile in in vitro studies has shown that it can lead to sustained oxidative stress, resulting in chronic activation of antioxidant pathways and potential cellular damage.

Dosage Effects in Animal Models

The effects of 2,4,6-Trimethylbenzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce significant oxidative stress and toxicity . Studies have shown that high doses of 2,4,6-Trimethylbenzonitrile can lead to liver damage, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue.

Metabolic Pathways

2,4,6-Trimethylbenzonitrile is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation to form hydroxymethyl derivatives, which can further undergo conjugation reactions to form glucuronides or sulfates . These metabolites are more water-soluble and can be excreted from the body more easily. The metabolic processing of 2,4,6-Trimethylbenzonitrile is essential for its detoxification and elimination.

Transport and Distribution

Within cells and tissues, 2,4,6-Trimethylbenzonitrile is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as cell membranes and adipose tissue.

Subcellular Localization

The subcellular localization of 2,4,6-Trimethylbenzonitrile is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located . This localization is crucial for its metabolic processing and the generation of ROS. Additionally, the compound can be found in other cellular compartments, such as mitochondria, where it can influence mitochondrial function and contribute to oxidative stress.

Eigenschaften

IUPAC Name |

2,4,6-trimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIZBGQMWRHNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180402 | |

| Record name | Benzonitrile, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-52-0 | |

| Record name | Mesitonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIMETHYLBENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI2I8ZYD7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

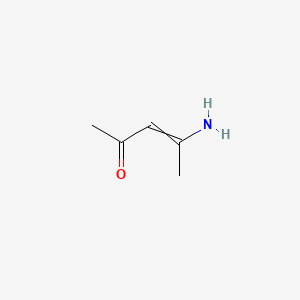

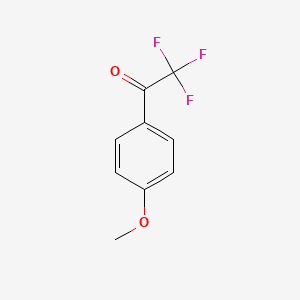

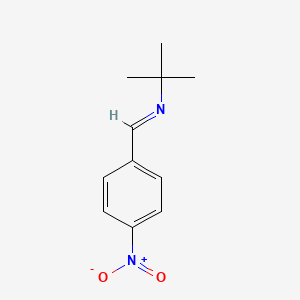

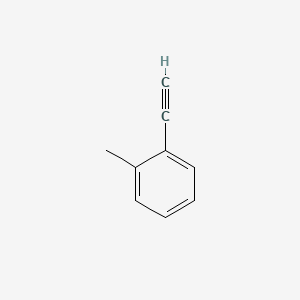

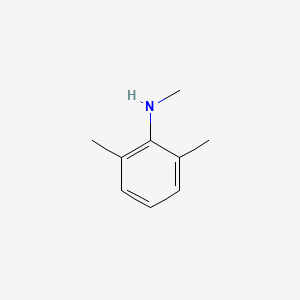

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)